molecular formula C9H12O5 B2470632 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2418692-24-5

4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2470632
CAS No.: 2418692-24-5
M. Wt: 200.19
InChI Key: BIJHGPPEVKOFMX-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.2.1]heptane ring system. It is often used as a building block in organic synthesis due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a suitable dienophile in the presence of a catalyst to form the bicyclic structure . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-7(12)8-2-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJHGPPEVKOFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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